REACTION_CXSMILES
|
C1([Si:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([Cl:9])[Cl:8])C=CC=CC=1.[Cl:16][SiH2]Cl>Cl>[C:10]1([Si:7]([Cl:8])([Cl:9])[Cl:16])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60.8 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH2]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling in the gas) and 22.5 g of aluminium chloride
|
Type
|
ADDITION
|
Details
|
are introduced into the flask
|
Type
|
ADDITION
|
Details
|
477 g of trichlorosilane are introduced gradually over the course of 7 hours 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
whilst distilling the resulting dichlorosilane as it
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 g | |
YIELD: CALCULATEDPERCENTYIELD | 279.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |